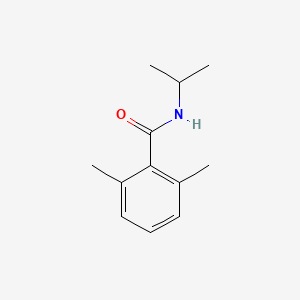
Ethyl 3-acetyloxyprop-2-enoate
概要
説明
Ethyl 3-acetyloxyprop-2-enoate is an organic compound belonging to the ester family. It is characterized by the presence of an ester functional group, which is derived from the reaction between an acid and an alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-acetyloxyprop-2-enoate can be synthesized through the esterification of 3-hydroxy-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of ethyl 3-(acetyloxy)-2-propenoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-acetyloxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-(acetyloxy)-2-propenoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by acids or bases. The compound can also participate in various organic reactions due to the presence of the reactive ester group.
類似化合物との比較
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl 3-(acetyloxy)-2-propenoate: A methyl ester analog with similar chemical properties.
Propyl 3-(acetyloxy)-2-propenoate: A propyl ester analog with comparable reactivity.
Uniqueness: Ethyl 3-acetyloxyprop-2-enoate is unique due to its specific ester structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
ethyl 3-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-10-7(9)4-5-11-6(2)8/h4-5H,3H2,1-2H3 |
InChIキー |
CTQAODRCOVPAEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=COC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Fluorobenzoylamino)acetyl]thiophene](/img/structure/B8449280.png)
![2-((2-Ethyl-8-methyl-6-(piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B8449286.png)

![7-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine](/img/structure/B8449303.png)
![2-Iodo-1-(methyloxy)-3-[(2-methyl-2-propen-1-yl)oxy]benzene](/img/structure/B8449311.png)




